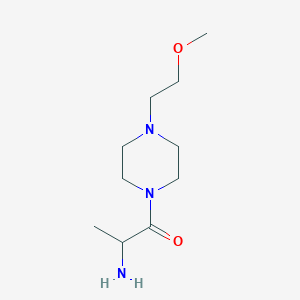
Guaiacol Rutinoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guaiacol Rutinoside is a glycoside compound formed by the combination of guaiacol and rutinose. Guaiacol is a phenolic compound known for its presence in wood smoke and its use in various industrial applications. Rutinose is a disaccharide composed of rhamnose and glucose.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guaiacol Rutinoside can be synthesized through the glycosylation of guaiacol with rutinose. This reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions may vary, but common methods include using solvents like methanol or ethanol and maintaining a temperature range of 25-50°C .
Industrial Production Methods
Industrial production of this compound may involve the extraction of guaiacol from natural sources such as wood creosote or the pyrolysis of lignin. The extracted guaiacol is then subjected to glycosylation with rutinose under controlled conditions to produce this compound. The process may involve purification steps such as crystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Guaiacol Rutinoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl group of guaiacol
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Alkylated or acylated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Guaiacol Rutinoside has several scientific research applications:
Chemistry: Used as a marker for smoke taint in wines, helping to evaluate the impact of smoke exposure on grape and wine quality
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential use in dental pulp sedation and as an expectorant.
Industry: Utilized in the flavor and fragrance industry due to its presence in wood smoke and its contribution to the sensory properties of smoked foods and beverages
Wirkmechanismus
Guaiacol Rutinoside exerts its effects through various mechanisms:
Antioxidant Activity: This compound acts as a potent scavenger of reactive oxygen radicals, protecting cells from oxidative damage.
Cell Proliferation: It has been shown to induce cell proliferation, which may be associated with its radical scavenging activity.
Molecular Targets and Pathways: The compound interacts with free radicals and various protein systems, exhibiting antioxidant, anti-inflammatory, and other biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guaiacol: A phenolic compound with similar antioxidant properties but lacks the glycoside component.
4-Methylguaiacol: Another phenolic compound found in wood smoke, similar in structure but with a methyl group substitution.
Cresol Rutinoside: A glycoside similar to Guaiacol Rutinoside but with cresol as the aglycone
Uniqueness
This compound is unique due to its combination of guaiacol and rutinose, which imparts distinct sensory properties and potential health benefits. Its presence as a marker for smoke taint in wines and its antioxidant activity make it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C19H28O11 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O11/c1-8-12(20)14(22)16(24)18(28-8)27-7-11-13(21)15(23)17(25)19(30-11)29-10-6-4-3-5-9(10)26-2/h3-6,8,11-25H,7H2,1-2H3/t8-,11+,12-,13+,14+,15-,16+,17+,18+,19+/m0/s1 |
InChI-Schlüssel |
LXYVDLMWTMLHTG-HSVXHRDBSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3OC)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=CC=C3OC)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


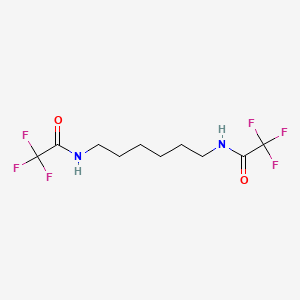
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
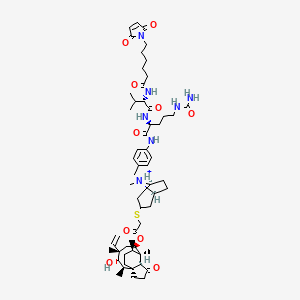

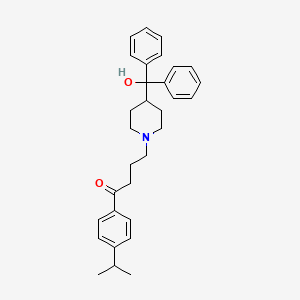
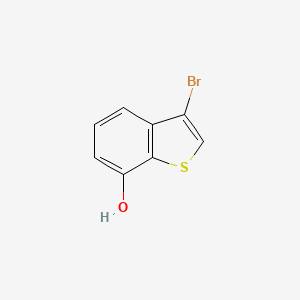
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)

![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
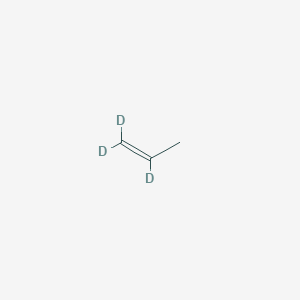
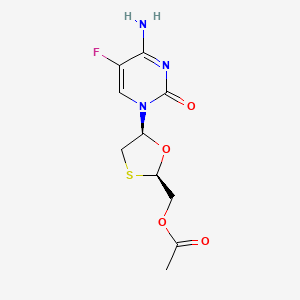
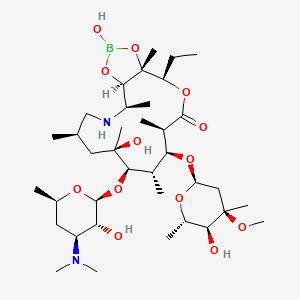
![3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B13435948.png)
